Dibenzothiophene-d8

Geochemistry Petroleum Analysis Environmental Forensics

Dibenzothiophene-d8 is the only reliable internal standard for isotope dilution mass spectrometry of polycyclic aromatic sulfur heterocycles (PASHs). Its M+8 mass shift and near-identical physicochemical properties eliminate the quantitative errors introduced by unlabeled or structurally dissimilar standards. Validated in crude oil, sediment, and coal matrices, it ensures accurate molecular maturity parameters and forensic source apportionment. Insist on this fully deuterated analog for defensible data.

Molecular Formula C12H8S
Molecular Weight 192.31 g/mol
CAS No. 33262-29-2
Cat. No. B1357011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzothiophene-d8
CAS33262-29-2
Molecular FormulaC12H8S
Molecular Weight192.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3S2
InChIInChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyIYYZUPMFVPLQIF-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzothiophene-d8 (CAS 33262-29-2): Isotopically Labeled Internal Standard for Quantitative Analysis of Polycyclic Aromatic Sulfur Heterocycles (PASHs)


Dibenzothiophene-d8 (octadeutero-dibenzothiophene) is a fully deuterated polycyclic aromatic sulfur heterocyclic (PASH) compound with the molecular formula C₁₂D₈S and a molecular weight of 192.31 g/mol . It serves as a stable isotope-labeled internal standard for the accurate quantification of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in complex matrices such as crude oils, coal, and sediment extracts [1]. The compound is characterized by a mass shift of M+8 relative to the unlabeled parent, facilitating unambiguous mass spectrometric differentiation [2].

Why Unlabeled Dibenzothiophene or Non-Analogous Internal Standards Compromise Quantitative Accuracy in GC-MS Analysis of PASHs


Generic substitution with unlabeled dibenzothiophene or structurally dissimilar internal standards (e.g., dioxane, fluorinated aromatics) introduces significant quantitative error due to differential response factors and chromatographic behavior [1]. The Li et al. (2012) study demonstrated that response factors between DBT and various internal standards vary substantially with concentration ratio, necessitating compound-specific calibration [2]. Only a fully deuterated analog such as DBT-d8 exhibits near-identical physicochemical properties—including retention time, ionization efficiency, and extraction recovery—to the target PASH analytes, thereby enabling reliable isotope dilution mass spectrometry [3].

Quantitative Differentiation of Dibenzothiophene-d8 Against Comparator Internal Standards: Response Factor Optimization, Isotopic Purity Specifications, and Mass Spectrometric Resolution


DBT-d8 Designated as the Optimal Internal Standard for PASH Quantification in Crude Oils, Coal, and Sediment Extracts via GC-MS

In a systematic evaluation of internal standards for the quantitative analysis of thiophene-class compounds, Li et al. (2012) determined that DBT-d8 (octadeutero-dibenzothiophene) is the optimal choice [1]. The study compared DBT-d8 against other candidates, including unlabeled DBT and alternative internal standards, by obtaining response factors via GC-MS analyses of mixture solutions across varying concentration ratios [2]. The authors explicitly concluded that 'DBT-d8 (octadeutero-dibenzothiophene) is the optimal internal standard for quantitative analyses of the thiophene compound class in oils, coal, and sediment extracts' [3].

Geochemistry Petroleum Analysis Environmental Forensics

Isotopic Purity of 98 Atom % D Ensures Minimal Spectral Interference Relative to Partially Deuterated Analogs

Commercially available Dibenzothiophene-d8 is specified with an isotopic purity of 98 atom % D . This high degree of deuteration minimizes the presence of residual protiated species (e.g., DBT-d7 or DBT-d6) that could co-elute and contribute to the signal of the unlabeled target analyte, thereby reducing quantitative bias [1]. In contrast, lower-deuterated dibenzothiophene analogs (e.g., DBT-d4) or partially labeled compounds would exhibit greater isotopic overlap and reduced effective mass resolution from the native DBT (M+0) peak .

Analytical Chemistry Mass Spectrometry Quality Control

M+8 Mass Shift Provides Unambiguous Resolution from Native DBT (M+0) in Complex Petroleum Matrices

The complete deuteration of dibenzothiophene-d8 results in a mass shift of +8 Da relative to unlabeled dibenzothiophene (C₁₂H₈S, MW 184.26) [1]. This M+8 difference ensures that the internal standard's molecular ion (m/z 192) is completely resolved from the native analyte's molecular ion (m/z 184) in mass spectrometry, even in the presence of complex hydrocarbon backgrounds typical of crude oil and sediment extracts [2]. This separation is superior to that provided by ¹³C-labeled analogs, which typically offer smaller mass shifts (e.g., +1 Da per ¹³C atom) and may be more susceptible to interference from naturally occurring isotopologues [3].

GC-MS Isotope Dilution Petroleum Biomarkers

Primary Application Scenarios for Dibenzothiophene-d8 in Geochemical, Environmental, and Industrial Analytical Workflows


Accurate Quantification of DBT and Alkylated Homologues in Crude Oils for Petroleum Exploration and Production

DBT-d8 is employed as an isotope dilution internal standard to quantify dibenzothiophene and its methylated, dimethylated, and trimethylated homologues in crude oil samples [1]. The precise concentration data derived using DBT-d8 enable geochemists to calculate molecular maturity parameters (e.g., MDR, MDBT ratios) that are critical for assessing source rock thermal history, oil migration pathways, and reservoir compartmentalization [2].

Source Identification and Forensic Analysis of Oil Spills in Environmental Sediment and Water Samples

In environmental forensic investigations, DBT-d8 serves as a surrogate internal standard to monitor the presence and concentration of polycyclic aromatic sulfur heterocycles (PASHs) in contaminated sediments and water . The high isotopic purity and optimal internal standard performance of DBT-d8, as validated in complex sediment extracts [3], ensure that PASH distribution fingerprints are accurately quantified, facilitating reliable source apportionment and liability assessment in oil spill litigation.

Quality Control and Process Monitoring in Coal-Derived Products and Synthetic Fuels

For the analysis of coal extracts and coal-derived liquids (e.g., shale oil), DBT-d8 is used to calibrate and validate analytical methods for organosulfur compounds [4]. The compound's performance in coal matrix extracts has been specifically evaluated, confirming its suitability for quantifying thiophene-class compounds that impact downstream catalytic processes and fuel quality specifications [5].

Method Validation and Instrument Calibration for GC-MS Systems Analyzing Sulfur-Containing Aromatics

Analytical laboratories utilize DBT-d8 as a certified reference material for calibrating GC-MS systems, establishing retention time windows, and validating method performance for PASH analysis . The compound's defined isotopic purity (98 atom % D) and fully characterized mass spectral properties provide a traceable benchmark for instrument tuning and inter-laboratory data comparability .

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